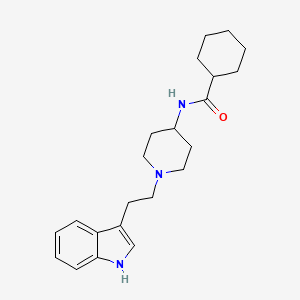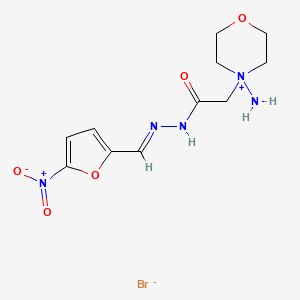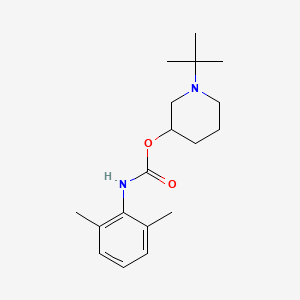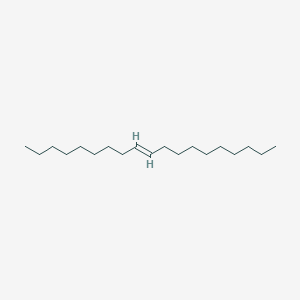![molecular formula C11H15NO2 B14675485 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine CAS No. 33543-11-2](/img/structure/B14675485.png)
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine is a chemical compound with a complex structure that includes a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with appropriate alkylating agents under controlled conditions. For instance, the reaction might involve the use of sodium hydride in dry tetrahydrofuran, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with microtubules, leading to the suppression of tubulin polymerization .
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzodioxole structure and have various biological applications.
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine is unique due to its specific structural features and the range of reactions it can undergo
Propiedades
Número CAS |
33543-11-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-6-2-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,2-3,6,8H2,1H3 |
Clave InChI |
ZPXKZQIHSNWFNW-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
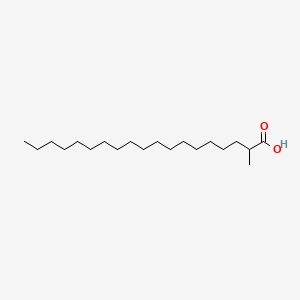
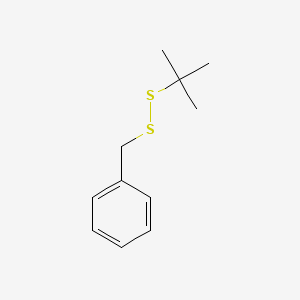
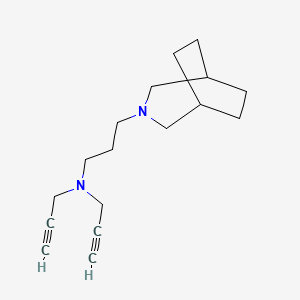
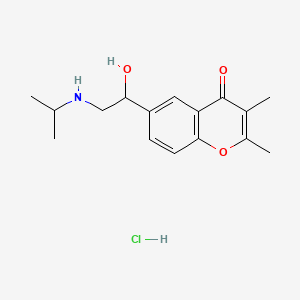
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
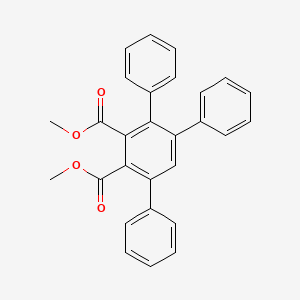
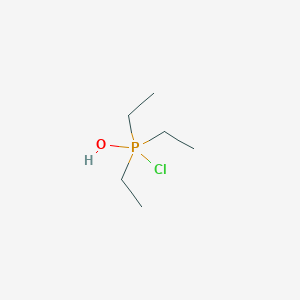
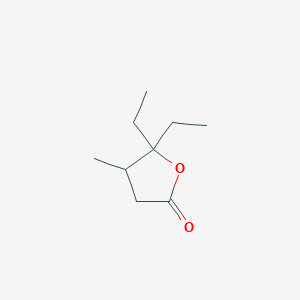
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
